PI3Kβ Preference Over PI3Kα: 4.9-Fold Selectivity Window Versus Pan-Inhibitor US8772480 Example 298
The compound demonstrates a pronounced preference for the PI3Kβ isoform (Ki = 41 nM) over PI3Kα (Ki = 199 nM), yielding a selectivity ratio of 4.9-fold [1][2]. In contrast, the pan-PI3K inhibitor from the same patent series (US8772480, Example 298; BDBM125443) exhibits potent, non-selective inhibition across all class I isoforms, with a Ki of 4 nM against PI3Kα and comparable activity against PI3Kβ, resulting in a selectivity ratio near unity [3]. This 4.9-fold selectivity window is meaningful in cellular contexts where PI3Kα inhibition drives metabolic toxicity.
| Evidence Dimension | PI3Kβ/PI3Kα selectivity ratio (Ki) |
|---|---|
| Target Compound Data | PI3Kβ Ki = 41 nM; PI3Kα Ki = 199 nM; Ratio = 4.9 |
| Comparator Or Baseline | US8772480 Example 298 (BDBM125443): PI3Kα Ki = 4 nM, PI3Kβ Ki ≈ 4 nM; Ratio ≈ 1.0 |
| Quantified Difference | 4.9-fold vs. ~1.0-fold selectivity for PI3Kβ over PI3Kα |
| Conditions | AlphaScreen assay; human N-terminal poly-His-tagged PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85α; 20 min incubation [1][3] |
Why This Matters
Procurement of a PI3Kβ-preferring inhibitor rather than a pan-inhibitor reduces the risk of on-target hyperglycemia caused by PI3Kα blockade, which is critical for in vivo tumor models where metabolic side effects confound efficacy readouts.
- [1] BindingDB Entry BDBM50394852. Inhibition of human N-terminal poly-His-tagged PI3Kbeta expressed in Sf9 baculovirus system co-expressing p85alpha. Ki = 41 nM. View Source
- [2] BindingDB Entry BDBM50394852. Inhibition of human PI3Kalpha; Ki = 199 nM. View Source
- [3] BindingDB Entry BDBM125443 (US8772480, Example 298). PI3Kalpha Ki = 4 nM. View Source
